Tenofovir Disoproxil Isopropoxycarbonyl

Impurity Profiling Analytical Method Development Quality Control

Tenofovir Disoproxil Isopropoxycarbonyl (CAS 1244022-54-5), molecular formula C23H36N5O12P and molecular weight 605.53 g/mol, is a chemically specified process impurity associated with the synthesis of the antiretroviral prodrug Tenofovir Disoproxil. The compound is officially designated as Tenofovir Disoproxil USP Related Compound H and represents a carbamate derivative of the parent molecule.

Molecular Formula C23H36N5O12P
Molecular Weight 605.538
CAS No. 1244022-54-5
Cat. No. B587706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenofovir Disoproxil Isopropoxycarbonyl
CAS1244022-54-5
Synonyms5-[[(1R)-1-Methyl-2-[6-[(isopropoxycarbonyl)amino]-9H-purin-9-yl]ethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid Bis(1-methylethyl) Ester 5-Oxide; 
Molecular FormulaC23H36N5O12P
Molecular Weight605.538
Structural Identifiers
SMILESCC(C)OC(=O)NC1=C2C(=NC=N1)N(C=N2)CC(C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C
InChIInChI=1S/C23H36N5O12P/c1-14(2)38-21(29)27-19-18-20(25-9-24-19)28(10-26-18)8-17(7)35-13-41(32,36-11-33-22(30)39-15(3)4)37-12-34-23(31)40-16(5)6/h9-10,14-17H,8,11-13H2,1-7H3,(H,24,25,27,29)/t17-/m1/s1
InChIKeyOIVGIZKCGVNNKM-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tenofovir Disoproxil Isopropoxycarbonyl (CAS 1244022-54-5) Baseline Characteristics for Impurity Profiling and Analytical Procurement


Tenofovir Disoproxil Isopropoxycarbonyl (CAS 1244022-54-5), molecular formula C23H36N5O12P and molecular weight 605.53 g/mol, is a chemically specified process impurity associated with the synthesis of the antiretroviral prodrug Tenofovir Disoproxil [1]. The compound is officially designated as Tenofovir Disoproxil USP Related Compound H and represents a carbamate derivative of the parent molecule . Its primary commercial and scientific value lies not as a therapeutic agent but as a certified reference standard essential for analytical method development, method validation (AMV), and quality control (QC) testing during the manufacture of Tenofovir Disoproxil Fumarate active pharmaceutical ingredient (API) and finished drug products [2].

Why Tenofovir Disoproxil Isopropoxycarbonyl (CAS 1244022-54-5) Cannot Be Substituted with Other Tenofovir Impurities


Tenofovir Disoproxil Isopropoxycarbonyl cannot be replaced by other tenofovir-related impurities or the parent API due to its distinct chemical structure, which directly dictates its unique chromatographic retention time and spectral properties. Unlike the parent drug, Tenofovir Disoproxil Fumarate, which is designed for in vivo conversion to the active nucleotide analog [1], this compound is a specific carbamate derivative arising from a particular side reaction during API synthesis . While other impurities such as USP Related Compound A (the S-isomer) or Related Compound G (a mono-POC derivative) serve as markers for stereochemical purity or incomplete protection, respectively, Related Compound H provides a unique signal for the presence of a specific N-carbamoylation pathway. Substitution with a different reference standard would invalidate the specificity of an analytical method, potentially leading to inaccurate impurity quantification, failed batch release tests, and non-compliance with regulatory filings (e.g., ANDA, DMF) that explicitly require this exact marker for process control and stability monitoring [2].

Product-Specific Quantitative Evidence for Tenofovir Disoproxil Isopropoxycarbonyl (CAS 1244022-54-5) in Impurity Profiling


Structural Distinction: N-Carbamate Modification Confers Unique Chromatographic Retention Time vs. Other USP Impurities

Tenofovir Disoproxil Isopropoxycarbonyl (USP Related Compound H) possesses a distinct N-carbamate moiety (an isopropoxycarbonyl group attached to the purine 6-amino position), which is absent in the parent compound and in other common impurities such as USP Related Compound A (S-isomer) or Related Compound G (mono-POC derivative) . This structural modification increases the compound's molecular weight to 605.53 g/mol, compared to 635.51 g/mol for Related Compound A (fumarate salt) and 445.4 g/mol for Related Compound G [1]. Consequently, in reversed-phase HPLC methods using phenyl-hexyl or C18 columns, Related Compound H exhibits a distinct retention time that is not overlapped by other specified impurities, enabling its specific identification and quantification [2].

Impurity Profiling Analytical Method Development Quality Control

Process Specificity: Presence Indicates a Specific Synthetic Route Deviation vs. Isomeric Impurities

The formation of Tenofovir Disoproxil Isopropoxycarbonyl (Related Compound H) is a direct consequence of a specific side reaction during the synthesis of Tenofovir Disoproxil, where the 6-amino group of the adenine ring undergoes unintended carbamoylation by an isopropoxycarbonyl donor (e.g., isopropyl chloroformate or a similar reagent used in the protection/deprotection sequence) . In contrast, USP Related Compound A is the S-enantiomer formed from an impurity in the chiral starting material, and Related Compound G arises from incomplete deprotection of the phosphonate moiety [1]. Therefore, detecting Related Compound H above a threshold level serves as a diagnostic marker for a specific deviation in the synthetic process, such as overexposure to acylating conditions or a failure in the final deprotection step, rather than a chiral purity issue or an incomplete reaction.

Process Analytical Technology Synthetic Route Optimization Impurity Fate Mapping

Quantitative Method Validation: HPLC Relative Retention Time (RRT) Distinguishes Compound H from Co-Eluting Impurities

A validated HPLC method for the simultaneous determination of 13 known impurities in Tenofovir Disoproxil Fumarate API demonstrates that each impurity, including Related Compound H, possesses a unique relative retention time (RRT) [1]. In this method, using an Inertsil Phenyl-3 column, Related Compound H is chromatographically resolved from other structurally similar impurities, including Related Compound A (S-isomer), Related Compound G (mono-POC derivative), and various dimers [1]. This resolution is critical, as the method relies on the self-control with correction factor approach, which demands that each known impurity be accurately identified and quantified against its own reference standard to establish its specific correction factor [2]. Without the authentic standard of Related Compound H, this impurity cannot be reliably quantified, and the method cannot be validated according to ICH Q2(R1) guidelines for specificity and accuracy.

HPLC Method Validation Impurity Quantitation Regulatory Compliance

Critical Application Scenarios for Procuring Tenofovir Disoproxil Isopropoxycarbonyl (CAS 1244022-54-5)


1. Development and Validation of Stability-Indicating HPLC Methods for ANDA Submission

As demonstrated in Section 3, this compound is one of 13 known impurities that must be resolved and quantified in a validated stability-indicating HPLC method. Procuring this reference standard is mandatory for analytical laboratories developing generic versions of Tenofovir Disoproxil Fumarate tablets or oral powder. The standard is used to establish the Relative Retention Time (RRT) and Relative Response Factor (RRF) for the impurity, which are critical method parameters documented in the ANDA's analytical section (Module 3.2.P.5.2). Without an authentic sample, the laboratory cannot generate the data required to prove that the method is specific for this impurity, jeopardizing the entire regulatory submission [1].

2. Routine Quality Control and Batch Release Testing of Tenofovir Disoproxil Fumarate API

Based on the evidence that this impurity indicates a specific N-carbamoylation side reaction (Section 3, Evidence Item 2), QC laboratories in API manufacturing facilities use this reference standard to monitor and control the level of this process impurity in every batch of Tenofovir Disoproxil Fumarate. The standard is used to prepare system suitability solutions and impurity marker solutions. Consistent monitoring ensures the manufacturing process is under control, and that the impurity level remains below the ICH Q3A qualification threshold, thereby ensuring the batch meets pharmacopeial (USP/EP) purity specifications and is safe for release [2].

3. Forced Degradation Studies to Establish Impurity Fate and Degradation Pathways

This reference standard is required for conducting forced degradation (stress testing) studies on Tenofovir Disoproxil Fumarate API and drug product. By spiking a sample with the impurity standard and subjecting it to various stress conditions (acid, base, heat, light, oxidation), researchers can determine whether Related Compound H is a degradation product formed under stress, or if it is exclusively a process impurity. This distinction, supported by the unique structure of the carbamate moiety detailed in Section 3, is essential for correctly classifying impurities in the drug product's impurity profile and for setting appropriate shelf-life specifications per ICH Q1A(R2) guidelines [3].

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